![molecular formula C8H5NO3 B1588949 Acide furo[3,2-b]pyridine-5-carboxylique CAS No. 56473-91-7](/img/structure/B1588949.png)

Acide furo[3,2-b]pyridine-5-carboxylique

Vue d'ensemble

Description

“Furo[3,2-b]pyridine-5-carboxylic acid” is a type of heterocyclic compound . It is a part of the larger family of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies . For instance, one method involves the hydrolysis of furo[3,2-b]pyrrole-5-carboxylates to form acids, which undergo one-pot decarboxylation with TFA and formylation of the in situ formed furo[3,2-b]pyrrole with triethyl orthoformate to give 5-carbaldehydes .

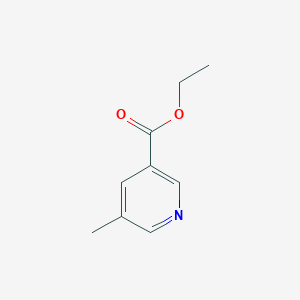

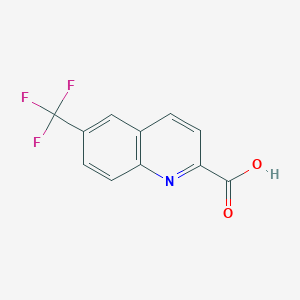

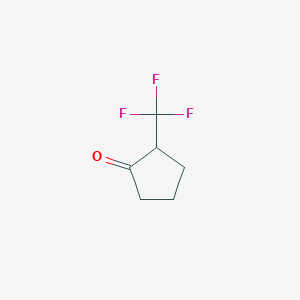

Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridine-5-carboxylic acid” is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . The presence of the carboxylic acid group contributes to its unique chemical properties.

Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-b]pyridine-5-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For example, one study reported the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give a specific product by heating in diphenylether .

Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-5-carboxylic acid” is a solid compound . Its molecular weight is approximately 163.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Applications De Recherche Scientifique

Construction asymétrique de furo[2,3-b]pyridines enrichies en énantiomères

Un protocole multicatalytique impliquant l'or, le palladium et l'acide phosphorique permet une cycloisomérisation en relais/processus de cycloaddition asymétrique [4 + 2] entre les ynamides et le carbonate de 4-hydroxy-2-cyclopenténone . Ce processus permet la construction directe de divers dérivés de furo[2,3-b]pyridine d'une manière monotope avec des rendements et des diastéréo- et énantiosélectivités généralement bons à excellents .

Synthèse et activités biologiques

Les dérivés de furo[3,2-b]pyridine sont d'un intérêt croissant dans la conception de médicaments et la chimie médicinale . On les retrouve dans les structures de substances ayant des activités antituberculeuses, antibactériennes, antifongiques, anti-inflammatoires et antimalariques . Ils contribuent également positivement aux propriétés de solubilité, de polarité, de lipophilie et de capacité de liaison hydrogène des composés dans lesquels ils sont incorporés .

Propriétés d'inhibiteur de kinase

Des composés portant l'échafaudage de furo[3,2-b]pyridine ont été rapportés dans de nombreuses études comme structure de base et substituant avec des propriétés d'inhibiteur de kinase . Ces derniers incluent des inhibiteurs sélectifs des kinases cdc-like (CLK), des inhibiteurs de la kinase dépendante des cyclines (CDK2) et des inhibiteurs de dk1, cdk2, Fyn, JNK3 kinase .

Activités antihypertensives et antimicrobiennes

Les furopyridines, qui sont des isostères des noyaux de benzofurane et d'indole, sont fréquemment rencontrées dans la structure chimique de composés possédant diverses bioactivités telles que l'antihypertensive et l'antimicrobienne .

Activités anti-inflammatoires, anti-agrégation et anticoagulantes

L'une des premières études sur les dérivés de furopyridine s'est concentrée sur les activités anti-inflammatoires, anti-agrégation et anticoagulantes .

Activité vasodilatatrice coronaire

Des dérivés de tétrahydrofuro[3,4-b]pyridine ayant une activité vasodilatatrice coronaire ont été rapportés .

Mécanisme D'action

The mechanism of action of “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives can vary depending on their specific chemical structure and the biological system in which they are acting . For instance, some fused pyridine derivatives are known for their pharmacological activity, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Safety and Hazards

Based on the available information, “Furo[3,2-b]pyridine-5-carboxylic acid” may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . As with all chemicals, it should be handled with appropriate safety measures.

Orientations Futures

The future directions for research on “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives are promising. Given their diverse biological activities, these compounds could be further explored for potential applications in drug design and medicinal chemistry . Additionally, the development of more efficient and selective synthetic methods for these compounds could also be a valuable area of future research .

Propriétés

IUPAC Name |

furo[3,2-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKLRQPTZVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441336 | |

| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56473-91-7 | |

| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

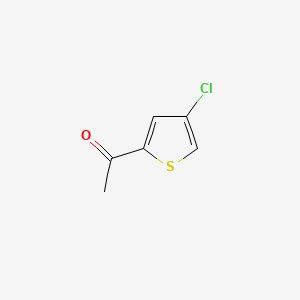

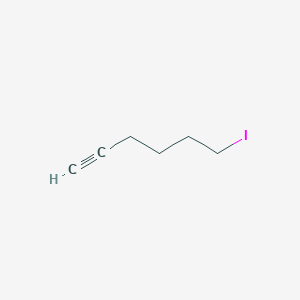

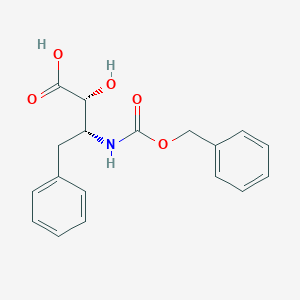

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)